molecular formula C15H16ClN3OS B285547 N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide

N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide

Cat. No. B285547
M. Wt: 321.8 g/mol
InChI Key: OPEVOZBFWITEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide, also known as CP-690,550, is a small molecule drug that was initially developed as a treatment for rheumatoid arthritis. It is a Janus kinase (JAK) inhibitor that works by blocking the activity of the JAK family of enzymes, which play a key role in the signaling pathways involved in inflammation and immune responses. Since its discovery, CP-690,550 has been the subject of numerous scientific studies exploring its potential therapeutic applications and mechanisms of action.

Mechanism of Action

N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in a variety of signaling pathways that regulate immune responses and inflammation. By blocking JAK activity, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide reduces the production of pro-inflammatory cytokines and other signaling molecules that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing immune responses, and inhibiting the proliferation of immune cells. In preclinical studies, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to be effective in reducing symptoms of autoimmune and inflammatory diseases, such as joint swelling and pain in rheumatoid arthritis, skin lesions in psoriasis, and colitis in inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide as a research tool is its selectivity for JAK enzymes, which allows for the specific modulation of immune and inflammatory signaling pathways. However, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide is also known to have off-target effects on other signaling pathways, which can complicate its use in certain experimental contexts. Additionally, the high cost of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide may limit its accessibility for some researchers.

Future Directions

There are numerous potential future directions for research on N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and signaling pathways. Additionally, there is ongoing research exploring the potential of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in combination with other drugs or therapies for the treatment of autoimmune and inflammatory diseases. Finally, there is interest in exploring the potential of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in other disease contexts, such as cancer and infectious diseases.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 4,6-dimethyl-2-thiopyrimidine to form 2-chlorophenyl-4,6-dimethyl-2-pyrimidinyl sulfide. This intermediate is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinylthio)propanamide, which is subsequently converted to N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide through a series of additional reactions and purifications.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and lupus. In preclinical studies, N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to be effective in reducing inflammation and suppressing immune responses, suggesting that it may be useful in treating a range of autoimmune and inflammatory disorders.

properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-6-4-3-5-12(13)16/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI Key

OPEVOZBFWITEOK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2Cl)C

solubility

48.3 [ug/mL]

Origin of Product

United States

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